molecular formula C8H6F4N2O B1466952 N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea CAS No. 1000588-77-1

N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea

Cat. No. B1466952
Key on ui cas rn: 1000588-77-1
M. Wt: 222.14 g/mol
InChI Key: QLDISJBNQHJOHZ-UHFFFAOYSA-N
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Patent
US09115093B2

Procedure details

The title compound is prepared in analogy to 1-(4-fluoro-3-(trifluoromethyl)phenyl)urea (intermediate 42), using 5-fluoro-3-(trifluoromethyl)aniline (1.00 g, 5.58 mmol) as starting material. Yield: 630 mg; ESI mass spectrum [M+H]+=223; Retention time HPLC: 0.91 min (Z018_S04).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([NH2:11])=[O:10])=[CH:4][C:3]=1[C:12]([F:15])([F:14])[F:13].[F:16]C1C=C(C(F)(F)F)C=C(C=1)N>>[F:16][C:7]1[CH:6]=[C:5]([NH:8][C:9]([NH2:11])=[O:10])[CH:4]=[C:3]([C:12]([F:15])([F:14])[F:13])[CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=C(C=C1)NC(=O)N)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=C(C=C1)NC(=O)N)C(F)(F)F
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
FC=1C=C(C=C(N)C1)C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
0.91 min (Z018_S04)
Duration
0.91 min

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=C(C1)C(F)(F)F)NC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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